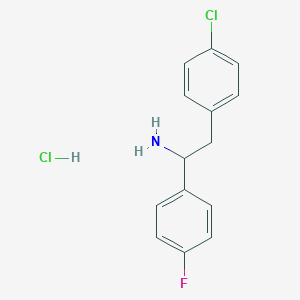

2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanamine;hydrochloride is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a chlorophenyl and a fluorophenyl group attached to an ethanamine backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanamine;hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with 4-fluorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired ethanamine derivative. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like sodium borohydride to yield alcohol derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine), and Friedel-Crafts reagents (e.g., aluminum chloride).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of nitro, halo, or alkyl-substituted derivatives.

Aplicaciones Científicas De Investigación

Chemical and Biological Properties

Molecular Formula: C15H16ClF

Molecular Weight: 250.75 g/mol

CAS Number: 2305255-61-0

The compound features a chlorophenyl and a fluorophenyl group, which significantly influence its chemical reactivity and biological interactions. The synthesis typically involves the reaction of 4-chlorobenzaldehyde with 4-fluorobenzylamine, often utilizing reducing agents such as sodium borohydride or lithium aluminum hydride to yield the desired product in hydrochloride form.

Chemistry

- Precursor in Organic Synthesis: The compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with potentially enhanced properties.

- Reagent in Chemical Reactions: It is utilized in diverse chemical reactions, including those involving nucleophilic substitutions and coupling reactions.

Biology

- Enzyme Interaction Studies: Research has focused on the compound's potential effects on various enzymes, elucidating its role as an inhibitor or modulator in metabolic pathways.

- Receptor Binding Studies: Preliminary findings suggest that this compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing neuropharmacological pathways.

Medicine

- Therapeutic Investigations: The compound is being studied for its potential therapeutic properties, particularly in treating neurological disorders due to its interaction with neurotransmitter systems.

- Anticancer Activity: In vitro studies have shown selective cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma), indicating potential applications in oncology.

Industry

- Pharmaceutical Development: The compound is employed as an intermediate in pharmaceutical synthesis, contributing to the development of new drugs.

- Agrochemical Applications: Its chemical properties make it suitable for use in developing agrochemicals aimed at pest control.

Research indicates that 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanamine;hydrochloride exhibits several biological activities:

- Antimicrobial Activity: Studies have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

- Neuropharmacological Effects: The compound may offer therapeutic benefits for neurodegenerative diseases by modulating neurotransmitter receptor activity.

Case Studies and Research Findings

-

Anticancer Research:

- A study published in Cancer Letters demonstrated that this compound exhibited selective cytotoxicity towards HeLa cells, suggesting a mechanism involving apoptosis induction.

-

Microbial Inhibition:

- Research conducted by Journal of Antimicrobial Chemotherapy revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential utility in developing new antibiotics.

-

Neuropharmacological Effects:

- A preliminary study published in Neuroscience Letters indicated that the compound could enhance dopamine receptor activity, providing insights into its potential application in treating Parkinson's disease.

Mecanismo De Acción

The mechanism of action of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparación Con Compuestos Similares

2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanamine;hydrochloride can be compared with other similar compounds, such as:

2-(4-Chlorophenyl)-1-phenylethanamine: Lacks the fluorine substituent, which may result in different chemical and biological properties.

2-(4-Fluorophenyl)-1-phenylethanamine: Lacks the chlorine substituent, which may affect its reactivity and interactions with molecular targets.

2-(4-Chlorophenyl)-1-(4-bromophenyl)ethanamine: Contains a bromine substituent instead of fluorine, potentially altering its chemical behavior and applications.

Actividad Biológica

2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanamine;hydrochloride, a phenethylamine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound features a chlorophenyl and a fluorophenyl group, which may influence its interactions with biological targets.

- Molecular Formula : C15H16ClF

- Molecular Weight : 250.75 g/mol

- CAS Number : 2305255-61-0

Synthesis

The synthesis typically involves the reaction of 4-chlorobenzaldehyde with 4-fluorobenzylamine, often utilizing reducing agents like sodium borohydride or lithium aluminum hydride. The product is then converted to its hydrochloride salt through treatment with hydrochloric acid.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including:

- Receptors : Potential agonist or antagonist activity influencing neurotransmitter systems.

- Enzymes : Possible inhibition or modulation of enzyme activities related to metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

In vitro studies have shown that this compound may possess cytotoxic properties against various cancer cell lines. For example, it has demonstrated selective cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, showing effectiveness against certain Gram-positive and Gram-negative bacteria. Its structural features appear to enhance its inhibitory actions against these microbial strains .

Neuropharmacological Effects

Preliminary studies suggest that the compound may influence neuropharmacological pathways, potentially offering therapeutic benefits in treating neurodegenerative diseases. Its structural characteristics allow it to interact with neurotransmitter receptors, which could modulate neurological functions .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparative analysis with structurally similar compounds reveals differences in biological activity:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-Chlorophenyl)-1-phenylethanamine | Lacks fluorine substituent | Different reactivity and biological profile |

| 2-(4-Fluorophenyl)-1-phenylethanamine | Lacks chlorine substituent | Variations in receptor interactions |

| 2-(4-Chlorophenyl)-1-(4-bromophenyl)ethanamine | Contains bromine instead of fluorine | Altered chemical behavior |

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-1-(4-fluorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFN.ClH/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11;/h1-8,14H,9,17H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHIPRFDAOYEDRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C2=CC=C(C=C2)F)N)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.